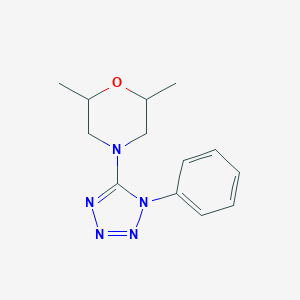
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a tetrazole-containing morpholine derivative that has been synthesized and studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine is not fully understood, but it is believed to act on the hypothalamus and pituitary gland, leading to an increase in the production of growth hormone. 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine may also act on other receptors in the body, including those involved in gene expression and neurotransmitter regulation.
Biochemical and physiological effects:
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has been shown to have various biochemical and physiological effects. It has been shown to increase the production of growth hormone, leading to increased muscle mass and improved feed efficiency in animals. 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for use in treating various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has several advantages when used in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is generally well-tolerated in animals. However, 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has some limitations, including the lack of long-term safety data and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine research. One area of interest is its potential use in treating various diseases, including cancer and diabetes. 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine may also have applications in the field of regenerative medicine, as it has been shown to increase the production of growth hormone. Further research is needed to fully understand the mechanism of action of 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine and its potential applications in various fields.
In conclusion, 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied for its effects on neurotransmitters, hormones, and gene expression, and has shown potential as a useful tool in various scientific research applications. While there are some limitations to its use, 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has several advantages and holds promise for future research.
Synthesemethoden
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine can be synthesized through a multistep process that involves the reaction of morpholine with 2,6-dimethyl-4-bromoaniline, followed by the reaction with sodium azide and triethylamine to form the tetrazole ring. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has shown potential as a useful tool in various scientific research applications. It has been studied for its effects on neurotransmitters, hormones, and gene expression. 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has been shown to increase the production of growth hormone in animals, making it a potential candidate for use in the livestock industry. It has also been studied for its potential use in treating various diseases, including cancer and diabetes.
Eigenschaften
Produktname |
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine |
|---|---|
Molekularformel |
C13H17N5O |
Molekulargewicht |
259.31 g/mol |
IUPAC-Name |
2,6-dimethyl-4-(1-phenyltetrazol-5-yl)morpholine |
InChI |
InChI=1S/C13H17N5O/c1-10-8-17(9-11(2)19-10)13-14-15-16-18(13)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChI-Schlüssel |
WFWCVRYBUMNICH-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2=NN=NN2C3=CC=CC=C3 |
Kanonische SMILES |
CC1CN(CC(O1)C)C2=NN=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide](/img/structure/B255760.png)

![5-[4-(dimethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B255762.png)
![2-Methyl-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255763.png)

![1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B255770.png)


![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B255783.png)
![3-(3-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B255785.png)

![2-naphthalen-1-yloxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B255790.png)
